(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate
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Overview
Description
The compound (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic molecule that features a combination of indole, benzofuran, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. The process may start with the preparation of the indole and benzofuran intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate include:
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Memantine related compound B .
Uniqueness
What sets This compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C29H25NO7 |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C29H25NO7/c1-16-22(37-29(32)17-12-24(33-3)28(35-5)25(13-17)34-4)11-10-20-26(31)23(36-27(16)20)14-18-15-30(2)21-9-7-6-8-19(18)21/h6-15H,1-5H3/b23-14+ |
InChI Key |
QWZNHEWEOKWAQG-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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